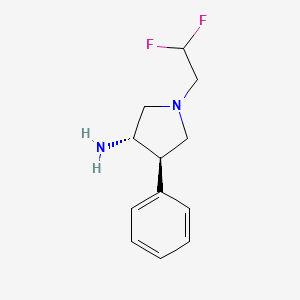
(3S,4R)-1-(2,2-Difluoroethyl)-4-phenylpyrrolidin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S,4R)-1-(2,2-Difluoroethyl)-4-phenylpyrrolidin-3-amine is a chiral compound featuring a pyrrolidine ring substituted with a phenyl group and a difluoroethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-1-(2,2-Difluoroethyl)-4-phenylpyrrolidin-3-amine typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Phenyl Group: This step often involves a Friedel-Crafts alkylation or acylation reaction.
Introduction of the Difluoroethyl Group: This can be done using a difluoroethylating agent under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions for high yield and purity, and ensuring the process is environmentally friendly.
化学反应分析
Types of Reactions
(3S,4R)-1-(2,2-Difluoroethyl)-4-phenylpyrrolidin-3-amine can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce any oxidized forms of the compound.
Substitution: This can involve replacing one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an aldehyde, while reduction could yield an alcohol.
科学研究应用
(3S,4R)-1-(2,2-Difluoroethyl)-4-phenylpyrrolidin-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and agrochemicals.
作用机制
The mechanism of action of (3S,4R)-1-(2,2-Difluoroethyl)-4-phenylpyrrolidin-3-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The difluoroethyl group can enhance the compound’s binding affinity and selectivity for these targets, thereby modulating their activity and leading to the desired biological effects.
相似化合物的比较
Similar Compounds
(3S,4R)-1-(2,2-Difluoroethyl)-4-phenylpyrrolidin-3-amine: Unique due to the presence of both a phenyl group and a difluoroethyl group.
(3S,4R)-1-(2,2-Difluoroethyl)-4-methylpyrrolidin-3-amine: Similar structure but with a methyl group instead of a phenyl group.
(3S,4R)-1-(2,2-Difluoroethyl)-4-ethylpyrrolidin-3-amine: Similar structure but with an ethyl group instead of a phenyl group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties. The presence of the difluoroethyl group, in particular, can enhance the compound’s stability and bioavailability compared to similar compounds.
属性
分子式 |
C12H16F2N2 |
|---|---|
分子量 |
226.27 g/mol |
IUPAC 名称 |
(3S,4R)-1-(2,2-difluoroethyl)-4-phenylpyrrolidin-3-amine |
InChI |
InChI=1S/C12H16F2N2/c13-12(14)8-16-6-10(11(15)7-16)9-4-2-1-3-5-9/h1-5,10-12H,6-8,15H2/t10-,11+/m0/s1 |
InChI 键 |
AATZNGBNRUQKKM-WDEREUQCSA-N |
手性 SMILES |
C1[C@H]([C@@H](CN1CC(F)F)N)C2=CC=CC=C2 |
规范 SMILES |
C1C(C(CN1CC(F)F)N)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


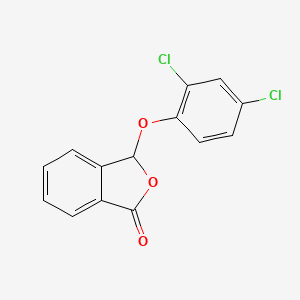
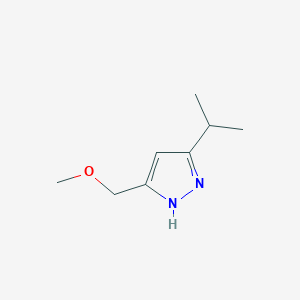
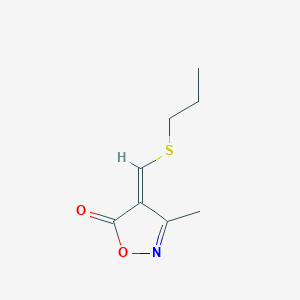
![4-Hydroxy-2-nitrobenzo[d]oxazole](/img/structure/B12876004.png)
![3-(2-Bromophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12876016.png)
![2-Cyclopropylbenzo[d]oxazole](/img/structure/B12876018.png)
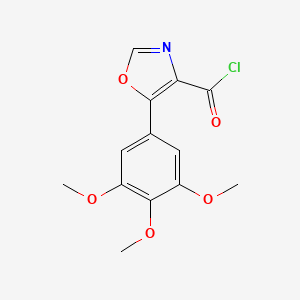
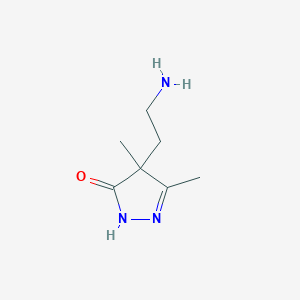
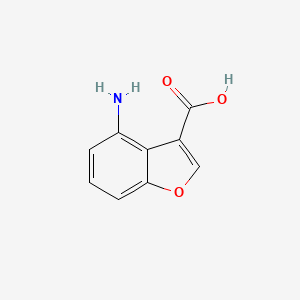
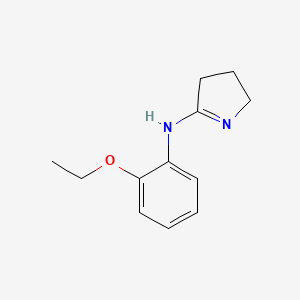

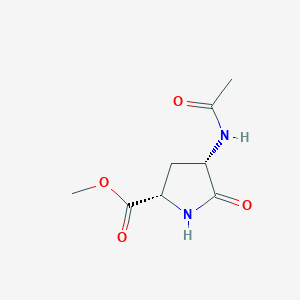

![3-Phenyl-5-propyl-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione](/img/structure/B12876067.png)
